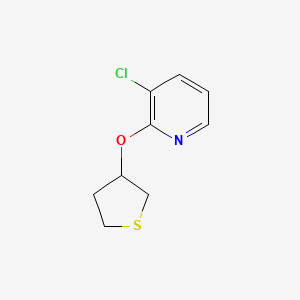

3-Chloro-2-(thiolan-3-yloxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(thiolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFEUDVWJPYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Thiolan 3 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a compound in solution. A full structural assignment for 3-Chloro-2-(thiolan-3-yloxy)pyridine would require a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the thiolan ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring atoms (Cl, O, N, S) and the aromaticity of the pyridine ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The positions of these signals would help to confirm the carbon skeleton and the presence of the different functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not available. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 7.8 - 8.0 | - |

| Pyridine-H5 | 6.9 - 7.1 | - |

| Pyridine-H6 | 8.1 - 8.3 | - |

| Thiolan-H3 | 5.5 - 5.7 | - |

| Thiolan-H2/H4 | 2.0 - 2.5 | - |

| Thiolan-H2'/H4' | 2.0 - 2.5 | - |

| Thiolan-H5 | 2.9 - 3.2 | - |

| Thiolan-H5' | 2.9 - 3.2 | - |

| Pyridine-C2 | - | 160 - 162 |

| Pyridine-C3 | - | 120 - 122 |

| Pyridine-C4 | - | 138 - 140 |

| Pyridine-C5 | - | 118 - 120 |

| Pyridine-C6 | - | 145 - 147 |

| Thiolan-C3 | - | 80 - 85 |

| Thiolan-C2/C4 | - | 30 - 35 |

To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling networks, for instance, by showing correlations between adjacent protons on the pyridine and thiolan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the thiolan-3-yloxy group to the C2 position of the pyridine ring by showing a correlation between the Thiolan-H3 proton and the Pyridine-C2 carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic pyridine ring.

C-H stretching of the aliphatic thiolan ring.

C=C and C=N stretching vibrations of the pyridine ring.

C-O-C (ether) stretching vibrations.

C-S (thioether) stretching vibrations.

C-Cl stretching vibration.

Table 2: Expected Vibrational Spectroscopy Bands for this compound (Note: This table is predictive as experimental data is not available. Wavenumbers are in cm⁻¹.)

| Functional Group | Expected IR Absorption Range | Expected Raman Shift Range |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Weak |

| C-S Stretch | 600 - 800 | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₁₀ClNOS), the expected exact mass would be calculated.

Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization or collision-induced dissociation), the resulting fragmentation pattern can provide valuable information about the compound's structure. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the thiolan ring or the chlorine atom from the pyridine ring.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile and thermally labile compounds. A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8, would likely be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used, likely in a gradient elution mode to ensure good separation of the main compound from any potential impurities.

Detection: A UV detector would be a common choice, with the detection wavelength set to a λmax of the pyridine chromophore. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector.

The development and validation of such a method would be crucial for quality control in any synthesis or application of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of volatile and semi-volatile organic compounds within a mixture. In the context of synthesizing this compound, GC-MS is the premier method for detecting and identifying potential volatile byproducts. This is crucial for ensuring the purity of the final product and for optimizing the reaction conditions to minimize the formation of unwanted impurities. The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized components through a capillary column. Separation occurs based on the differential partitioning of the compounds between the stationary phase lining the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. Upon exiting the column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component that acts as a chemical fingerprint.

A thorough review of scientific literature reveals a lack of specific studies detailing the GC-MS analysis of volatile byproducts from the synthesis of this compound. However, based on its likely synthesis via a Williamson ether synthesis-type reaction between a chloropyridine precursor and a thiolan-3-ol precursor, one can hypothesize the potential volatile byproducts that could arise from side reactions or unreacted starting materials.

Potential volatile byproducts could include unreacted starting materials like 3-chloropyridine (B48278) or side-products from elimination or dimerization reactions. The identification of such compounds would be achieved by comparing their retention times and mass spectra to those of known reference standards or to spectral libraries like the NIST Mass Spectral Library.

Hypothetical GC-MS Data for Potential Volatile Byproducts

The following table is a hypothetical representation of data that a GC-MS analysis might yield for potential impurities in a synthesis batch of this compound. This data is illustrative and not based on experimental results for this specific compound.

| Compound Name | Plausible Origin | Hypothetical Retention Time (min) | Key m/z Fragments |

|---|---|---|---|

| 3-Chloropyridine | Unreacted Starting Material | 8.5 | 113 (M+), 78, 51 |

| Thiolan-3-ol | Unreacted Starting Material | 7.2 | 104 (M+), 87, 71, 58 |

| 2,3-Dichloropyridine (B146566) | Starting Material Impurity | 10.1 | 147 (M+), 112, 77 |

| Dihydrothiophene | Elimination Side-Product | 5.4 | 86 (M+), 60, 58 |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct a three-dimensional model of the electron density of the molecule, and from this, the positions of the individual atoms can be determined with high precision.

As of this writing, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported in the scientific literature. Therefore, specific details regarding its crystal system, space group, and precise molecular geometry are not available.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related substituted chloropyridine derivative, (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, is presented below. researchgate.net This data serves as an example of the detailed structural information that X-ray crystallography provides.

Illustrative Crystallographic Data for a Related Pyridine Derivative

Note: The following data is for (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, not this compound, and is provided for illustrative purposes only. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂ClN₃ |

| Formula Weight | 257.71 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 28.7760(11) |

| b (Å) | 41.7393(17) |

| c (Å) | 8.5929(3) |

| Volume (ų) | 10320.8(7) |

| Z (Molecules/unit cell) | 32 |

| Temperature (K) | 296 |

Reactivity and Transformation Studies of 3 Chloro 2 Thiolan 3 Yloxy Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 3-Chloro-2-(thiolan-3-yloxy)pyridine is rendered electron-deficient by the electronegative nitrogen atom. This intrinsic property, combined with the electronic effects of the chloro and thiolan-3-yloxy substituents, dictates its reactivity towards various reagents.

Nucleophilic Substitution at the C-3 Chloro Position

The chlorine atom at the C-3 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Although chloro-substituents at the C-2 and C-4 positions are generally more reactive due to direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen, substitution at C-3 is also feasible. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate that subsequently rearomatizes by expelling the chloride ion.

The reactivity of the C-3 chloro group is enhanced by the inductive electron-withdrawing effects of the adjacent C-2 oxygen atom and the pyridine nitrogen. Studies on related chloro-heterocycles have shown that a variety of nucleophiles can displace the chlorine atom. For instance, reactions of chloroazines with sulfur nucleophiles like bisulfide and polysulfides proceed via an SNAr mechanism, indicating that sulfur-based nucleophiles are effective for such transformations nih.gov. Similarly, 2-chloro-3-nitropyridines readily react with thiolate anions, resulting in the substitution of the chlorine atom mdpi.com. While direct kinetic data for this compound is not available, a range of nucleophilic substitution reactions can be anticipated based on the reactivity of analogous compounds.

| Nucleophile (Nu-) | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOCH3) | 3-Methoxy-2-(thiolan-3-yloxy)pyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-2-(thiolan-3-yloxy)pyridine |

| Amine | Ammonia (NH3), Alkylamines | 3-Amino-2-(thiolan-3-yloxy)pyridine |

| Hydrazide | Hydrazine Hydrate (N2H4·H2O) | 3-Hydrazinyl-2-(thiolan-3-yloxy)pyridine |

| Cyanide | Sodium Cyanide (NaCN) | 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile |

Electrophilic Aromatic Substitution Preferences

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to its electron-deficient nature. The ring nitrogen strongly deactivates the nucleus towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions. However, the directing effects of the existing substituents can influence the regioselectivity if a reaction does occur.

The substituent effects in this compound are complex:

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-positions (C-3 and C-5).

2-(thiolan-3-yloxy) group : This alkoxy group is activating via resonance (+M effect) and deactivating via induction (-I effect). The resonance effect, which directs ortho and para (to C-3 and C-5), is dominant in determining regioselectivity, making the ring more nucleophilic at these positions organicchemistrytutor.comyoutube.com.

3-Chloro group : This halogen is deactivating via its strong inductive effect (-I) but directs ortho and para (to C-2, C-4, and C-6) due to its weak resonance effect (+M) wikipedia.orgyoutube.com.

Considering these competing influences, the C-5 position is the most likely site for electrophilic attack. The strong ortho, para-directing influence of the C-2 alkoxy group reinforces the inherent meta-directing effect of the pyridine nitrogen towards C-5. While the chloro group also directs to C-5 (its para position), its primary role is deactivation. Therefore, under forcing conditions typically required for EAS on pyridines, substitution would be predicted to occur preferentially at the C-5 position.

| Position | Influence of Pyridine N | Influence of C-2 Alkoxy | Influence of C-3 Chloro | Net Effect |

| C-4 | Deactivated | Activated (ortho) | Deactivated (ortho) | Strongly Deactivated |

| C-5 | Activated (meta) | Activated (para) | Deactivated (meta) | Most Likely Site |

| C-6 | Deactivated | Deactivated (meta) | Deactivated (para) | Strongly Deactivated |

C-H Functionalization Strategies on the Pyridine Nucleus

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for traditional substitution reactions. For this compound, C-H functionalization offers a powerful route to introduce substituents at positions C-4, C-5, or C-6.

Research on the closely related compound, 3-chloro-2-ethoxypyridine, has demonstrated a highly regioselective method for functionalization via metallation researchgate.netnih.gov. Treatment of 3-chloro-2-ethoxypyridine with a strong base like n-butyllithium (n-BuLi) results in selective deprotonation at the C-4 position. This high regioselectivity is attributed to the increased acidity of the C-4 proton, which is positioned between the electron-withdrawing chloro and alkoxy groups.

The resulting 4-lithiated pyridine intermediate can be trapped with various electrophiles. Alternatively, it can undergo further transformation. For example, treatment with an organomagnesium halide can lead to the formation of a 3,4-pyridyne intermediate upon heating researchgate.netnih.gov. This highly reactive intermediate can then be trapped by nucleophiles, leading to 3,4-difunctionalized pyridines. This strategy provides a regioselective pathway to complex, polysubstituted pyridine derivatives.

| Reaction Sequence | Intermediate | Electrophile (E+) / Trapping Agent | Final Product Structure | Ref. |

| 1. n-BuLi2. Electrophile | 4-Lithio-3-chloro-2-alkoxypyridine | I2 | 3-Chloro-4-iodo-2-alkoxypyridine | nih.gov |

| 1. n-BuLi2. Electrophile | 4-Lithio-3-chloro-2-alkoxypyridine | TMSCl | 3-Chloro-4-(trimethylsilyl)-2-alkoxypyridine | nih.gov |

| 1. n-BuLi2. ArMgBr, Heat3. Electrophile | 2-Alkoxy-3,4-pyridyne | DMF | 4-Aryl-2-alkoxypyridine-3-carbaldehyde | nih.gov |

Reactivity of the Ether Linkage and Thiolane Moiety

The thiolan-3-yloxy side chain provides additional reaction sites, distinct from the aromatic pyridine core. The ether bond and the sulfur atom in the thiolane ring exhibit their own characteristic reactivity.

Cleavage Reactions of the O-Thiolane Bond

The ether linkage in this compound is an aryl alkyl ether. Such ethers are susceptible to cleavage under strong acidic conditions, typically using hydrohalic acids like HBr or HI unacademy.comlibretexts.org. The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group ucalgary.calibretexts.org.

Cleavage of the C-O bond occurs exclusively at the alkyl-oxygen bond (thiolane-O bond) rather than the aryl-oxygen bond (pyridine-O bond) because the sp2-hybridized carbon of the pyridine ring is less susceptible to nucleophilic attack. The attack by the halide nucleophile (Br- or I-) on the secondary carbon of the thiolane ring can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions libretexts.orglibretexts.org. The products of this reaction are 3-chloro-2-hydroxypyridine (B189369) (which exists in equilibrium with its tautomer, 3-chloro-2-pyridone) and 3-halothiolane.

Oxidation and Reduction Pathways of the Thiolane Ring

The sulfur atom in the thiolane ring is a thioether (sulfide) and is readily oxidized. Mild oxidizing agents can selectively oxidize the sulfur without affecting the pyridine ring. The oxidation typically occurs in a stepwise manner. The first oxidation step yields the corresponding sulfoxide (B87167) (3-Chloro-2-(1-oxidothiolan-3-yloxy)pyridine). Further oxidation under slightly more vigorous conditions produces the sulfone (3-Chloro-2-(1,1-dioxidothiolan-3-yloxy)pyridine).

Studies on the oxidation of tetrahydrothiophene (thiolane) itself show that reagents like hydrogen peroxide (H2O2) are effective for this transformation, often catalyzed by metal complexes researchgate.net. The oxidation of aliphatic sulfides is known to be significantly faster than that of aromatic sulfides like thiophene, suggesting that the thiolane sulfur in the target molecule would be the primary site of oxidation acs.orgnih.gov.

| Oxidation State | Product Name | Structure | Typical Reagents |

| Sulfide (Original) | This compound | - | |

| Sulfoxide | 3-Chloro-2-(1-oxidothiolan-3-yloxy)pyridine | H2O2, NaIO4 | |

| Sulfone | 3-Chloro-2-(1,1-dioxidothiolan-3-yloxy)pyridine | H2O2 (excess), m-CPBA |

Reduction of the saturated thiolane ring is less common. However, the C-S bonds can be cleaved under reductive desulfurization conditions, for example, using Raney Nickel. This reaction would lead to the cleavage of the thiolane ring and formation of an alkyl side chain.

Derivatization at the Sulfur Atom of the Thiolane Ring

The presence of a sulfur atom in the thiolane ring of this compound offers a reactive site for various transformations, most notably oxidation. The sulfide moiety can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These transformations are significant as they can modulate the compound's physicochemical properties, such as polarity, solubility, and its ability to act as a hydrogen bond acceptor.

The oxidation of sulfides to sulfoxides is a common and well-established reaction in organic synthesis. It requires careful control of reaction conditions to prevent over-oxidation to the sulfone. A variety of oxidizing agents can be employed for this purpose. Similarly, the further oxidation of the sulfoxide, or the direct oxidation of the sulfide with stronger reagents, yields the sulfone. These derivatives are key intermediates in the synthesis of various complex molecules.

Commonly used reagents for the controlled oxidation to sulfoxides include agents like hydrogen peroxide under specific conditions, meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, or sodium periodate. For the synthesis of sulfones, stronger oxidizing conditions are typically required, such as using an excess of the oxidizing agent or employing more potent reagents like potassium permanganate.

The resulting sulfoxide and sulfone derivatives of this compound introduce a chiral center at the sulfur atom (in the case of the sulfoxide) and significantly alter the electronic and steric profile of the molecule, which can influence its subsequent reactivity and biological interactions.

Table 1: Representative Oxidation Reactions of Thioethers

| Starting Material | Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|---|

| Generic Thioether (R-S-R') | m-CPBA (1 equiv.) | Sulfoxide (R-SO-R') | CH₂Cl₂, 0°C |

| Generic Thioether (R-S-R') | H₂O₂ | Sulfoxide (R-SO-R') | Acetic Acid, rt |

| Generic Thioether (R-S-R') | m-CPBA (>2 equiv.) | Sulfone (R-SO₂-R') | CH₂Cl₂, rt |

Transition Metal-Catalyzed Reactions Involving the Compound

The structure of this compound features two primary sites susceptible to transition metal-catalyzed reactions: the C-Cl bond on the pyridine ring and, under certain conditions, the C-O ether linkage. The chloro-substituted pyridine core is a classic substrate for a wide array of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-based catalysts are most commonly employed for these transformations, demonstrating high efficacy and functional group tolerance. nih.gov The reactivity of the C-Cl bond allows for the introduction of various substituents at the 3-position of the pyridine ring, enabling the synthesis of a diverse library of derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for forging new bonds, and the halogenated pyridine motif in this compound is an excellent electrophilic partner for such transformations. acs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. nih.govnih.gov For a substrate like this compound, the C-Cl bond can be readily activated by a palladium catalyst to couple with various aryl or vinyl boronic acids or esters. acs.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. acs.orgresearchgate.net Modern catalysts, often employing bulky phosphine ligands, are capable of efficiently activating the relatively inert C-Cl bond. acs.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 |

| 3-Chloropyridine (B48278) | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~90 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically co-catalyzed by palladium and copper complexes and proceeds in the presence of a base, such as an amine, which also serves as the solvent. acsgcipr.orgrsc.org The reaction of this compound with various terminal alkynes would yield 3-alkynylpyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. nih.gov The efficiency of the Sonogashira coupling of chloropyridines depends heavily on the chosen palladium catalyst and ligands, with electron-rich and bulky phosphines often providing the best results. chinesechemsoc.org

Table 3: Representative Conditions for Sonogashira Coupling of Halo-pyridines

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | >90 |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | ~88 |

C-O Bond Activations

While the C-Cl bond is the most reactive site for traditional cross-coupling, the activation of the C–O bond of the ether linkage presents an alternative and more advanced synthetic strategy. rsc.orgrecercat.cat The cleavage of C–O bonds in aryl ethers is challenging due to their high bond dissociation energy but has seen significant progress, particularly with the use of nickel and iridium catalysts. acs.orgnih.gov

For a substrate like this compound, the C(pyridine)-O bond could potentially be targeted for functionalization. Nickel-catalyzed reactions, often employing N-heterocyclic carbene (NHC) or phosphine ligands, have proven effective for the cross-coupling of aryl ethers with amines (Buchwald-Hartwig amination), organoboron reagents (Suzuki-Miyaura type), and other nucleophiles. acs.orgresearchgate.net These reactions offer a distinct pathway for molecular diversification, allowing the 2-(thiolan-3-yloxy) group to be replaced by other functionalities.

Furthermore, iridium-catalyzed transformations have been developed for the intramolecular rearrangement of 2-alkoxypyridines into N-alkylpyridones via C-O bond cleavage. acs.orgnih.gov This type of reactivity highlights the potential for more complex skeletal transformations of the parent molecule under specific catalytic conditions. The selective activation of the C-O bond over the C-Cl bond, or vice-versa, would depend heavily on the choice of metal catalyst, ligand, and reaction conditions, offering pathways for orthogonal functionalization. acs.org

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Thiolan 3 Yloxy Pyridine

Electronic Structure and Aromaticity Analysis of the Pyridine (B92270) Core

The pyridine core of 3-Chloro-2-(thiolan-3-yloxy)pyridine forms the foundation of its electronic properties and reactivity. Pyridine is a six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. numberanalytics.comlibretexts.org Its aromaticity is derived from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals and the presence of six delocalized π-electrons, satisfying Hückel's 4n+2 rule. libretexts.org The five carbon atoms and the single nitrogen atom are sp² hybridized. openstax.orglibretexts.org Each atom contributes one p-orbital perpendicular to the ring plane, and each of these orbitals contains one π-electron, creating a fully conjugated system. libretexts.org

The nitrogen atom in the pyridine ring is more electronegative than carbon, which leads to an uneven distribution of electron density across the ring. numberanalytics.com Unlike in pyrrole, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.orgopenstax.orglibretexts.org This localization of the lone pair is a key factor in pyridine's basicity. numberanalytics.com

The electronic structure of the pyridine core in the title compound is significantly modulated by its two substituents: the chloro group at position 3 and the thiolan-3-yloxy group at position 2.

3-Chloro Substituent: The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Cl bond and reduces the electron density at the carbon atom to which it is attached, which in turn affects the entire pyridine ring.

The interplay of these substituents influences the aromaticity and reactivity of the pyridine core. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining its chemical behavior. numberanalytics.com The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.

| Property | Description | Influencing Factors in this compound |

|---|---|---|

| Hybridization | All 5 carbons and 1 nitrogen atom are sp² hybridized. libretexts.org | Maintained despite substitution. |

| π-Electron Count | 6 π-electrons, fulfilling Hückel's rule for aromaticity. libretexts.org | Unaffected by substituents' sigma framework. |

| Nitrogen Lone Pair | Located in an sp² orbital in the plane of the ring; not part of the aromatic system. openstax.orglibretexts.org | Contributes to the molecule's basicity and potential for hydrogen bonding. |

| Substituent Effects | Combination of inductive and mesomeric effects from substituents. | -I effect from Chlorine; -I and +M effects from the yloxy group. |

Conformational Analysis of the Thiolane-Pyridine System

The thiolane (tetrahydrothiophene) ring is a five-membered saturated heterocycle. Unlike a planar cyclopentane, which would have significant angle strain, the thiolane ring adopts puckered conformations to relieve this strain. The most common conformations are the "envelope" (Cₛ symmetry) and "twist" or "half-chair" (C₂ symmetry) forms. lookchem.com Studies on related thiolanium cations have shown that the ring can be significantly puckered and may exist in a conformationally homogeneous state, often favoring a twist-envelope conformation. lookchem.com For this compound, the thiolane ring is expected to rapidly interconvert between these low-energy puckered forms in solution.

The connection between the two heterocyclic systems is through the C(pyridine)-O-C(thiolane) ether linkage. Rotation is possible around the C₂-O bond and the O-C₃' bond (where C₃' is the carbon of the thiolane ring). The dihedral angle between the pyridine ring and the C₂-O-C₃' plane is a critical conformational parameter. Steric hindrance between the hydrogen atoms on the thiolane ring and the chloro-substituent on the pyridine ring will influence the preferred rotational conformers. The relative orientation of the two rings can be described as syn or anti, depending on whether the thiolane ring is oriented towards or away from the chlorine atom. These different conformations can have varying energies, and computational methods are essential to determine the most stable arrangements.

| Structural Feature | Possible Conformations | Governing Factors |

|---|---|---|

| Pyridine Ring | Planar | Aromaticity, sp² hybridization. |

| Thiolane Ring Puckering | Envelope, Twist (Half-chair). lookchem.com | Minimization of torsional and angle strain. |

| Rotation around C(pyridine)-O bond | Continuous range of rotational isomers. | Steric hindrance, electronic interactions between the oxygen lone pairs and the pyridine π-system. |

| Rotation around O-C(thiolane) bond | Continuous range of rotational isomers. | Steric interactions between the pyridine core and the thiolane ring hydrogens. |

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the molecular properties and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed for this purpose. researchgate.netprensipjournals.com

Ab initio methods , such as Hartree-Fock (HF), derive their results from first principles without relying on experimental data. researchgate.net

Density Functional Theory (DFT) methods, particularly using hybrid functionals like B3LYP, offer a balance of computational cost and accuracy, making them suitable for optimizing molecular geometries and predicting a wide range of properties for medium-sized organic molecules. prensipjournals.commdpi.com

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. mdpi.com The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

Once the geometry is optimized, a variety of molecular properties can be calculated:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are calculated. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic (where HOMO is localized) and nucleophilic (where LUMO is localized) attack. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a visual guide to intermolecular interactions. prensipjournals.com

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. researchgate.net This information helps in understanding the polarity of bonds and the nature of intermolecular interactions.

| Calculated Property | Methodology Example | Predicted Information |

|---|---|---|

| Optimized Geometry | DFT (B3LYP/6-311G). researchgate.net | Bond lengths, bond angles, dihedral angles. |

| HOMO Energy | DFT (B3LYP). mdpi.com | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | DFT (B3LYP). mdpi.com | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO. mdpi.com | Predicts chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | RHF or B3LYP. researchgate.net | Partial charges on individual atoms, indicating bond polarity. |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netrandallcygan.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system. nih.gov

For this compound, MD simulations can reveal crucial information about its behavior in different solvent environments (e.g., water, octane). Key aspects that can be investigated include:

Solvation and Distribution: Simulations can predict how the molecule distributes itself in a mixture of solvents, such as an octane/water system. researchgate.net This is valuable for understanding its solubility and partitioning behavior. For instance, studies on similar pyridine derivatives have shown that while pyridine itself dissolves in water, more lipophilic derivatives preferentially occupy the oil-water interface. researchgate.net

Molecular Orientation: At interfaces or within membranes, MD simulations can determine the preferred orientation of the molecule. For example, the pyridine ring might orient itself parallel to an interface, with the more polar or hydrophilic parts of the molecule directed towards the aqueous phase. researchgate.net

Conformational Dynamics: MD simulations can track the conformational changes of the molecule over time. This includes the puckering of the thiolane ring and the rotation around the ether linkage. The simulation can reveal the relative populations of different conformers in solution and the timescale of their interconversion.

Intermolecular Interactions: The simulations explicitly model the interactions between the solute molecule and the surrounding solvent molecules, including hydrogen bonding and van der Waals forces. This provides a detailed understanding of the solvation shell structure.

These simulations rely on a "force field," a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. randallcygan.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By using quantum chemical methods, researchers can map the entire potential energy surface (PES) for a proposed reaction involving this compound. researchgate.net This allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The process of elucidating a reaction mechanism computationally typically involves the following steps:

Geometry Optimization: The geometries of all relevant species (reactants, intermediates, transition states, and products) are optimized. researchgate.net

Transition State Search: Locating the transition state (a first-order saddle point on the PES) is a critical step. Various algorithms are used to find this structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Energy Calculations: High-accuracy single-point energy calculations, often using more sophisticated methods like Coupled Cluster (e.g., CCSD(T)), can be performed on the optimized geometries to refine the energies of all species. researchgate.net This allows for the accurate determination of activation energies (the energy difference between the reactants and the transition state) and reaction enthalpies.

This methodology can be applied to study various reactions, such as its synthesis, degradation pathways (e.g., reaction with OH radicals in the atmosphere), or its interaction with a biological target. researchgate.net The calculated activation energies help predict reaction rates and determine the most favorable reaction pathway among several possibilities.

Research Applications and Potential in Advanced Chemical Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

The reactivity of 3-Chloro-2-(thiolan-3-yloxy)pyridine is dictated by the interplay of its constituent functional groups, making it a valuable precursor in organic synthesis. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic substitution, particularly at the positions activated by the chloro and alkoxy groups. The chlorine atom at the 3-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functionalities. Furthermore, the 2-alkoxy group can influence the regioselectivity of reactions on the pyridine ring.

The development of mild and efficient methods for the synthesis of substituted pyridines is a highly desirable goal in organic chemistry due to their prevalence in biologically active molecules. nih.gov Various strategies have been developed for the functionalization of pyridine rings, which could be applicable to this compound. For instance, transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on the pyridine nucleus. The presence of a chloro substituent on the pyridine ring of this compound makes it a suitable substrate for such reactions.

Moreover, the thiane (B73995) moiety offers additional possibilities for chemical modification. The thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and steric profile of the molecule, thereby influencing its reactivity in subsequent transformations. These oxidized derivatives could also serve as key intermediates in their own right. The versatility of pyridine derivatives as building blocks is further highlighted by their use in the synthesis of agrochemicals and pharmaceuticals through methods like intermediate derivatization. researchgate.netnih.gov

A hypothetical reaction scheme illustrating the potential of this compound as a building block is presented below. This demonstrates how the chloro group can be substituted, and the thioether can be oxidized, leading to a variety of derivatives.

| Reactant | Reagent/Condition | Product |

| This compound | R-B(OH)₂, Pd catalyst, base (Suzuki Coupling) | 3-Aryl-2-(thiolan-3-yloxy)pyridine |

| This compound | R-NH₂, Pd catalyst, base (Buchwald-Hartwig Amination) | 3-Amino-2-(thiolan-3-yloxy)pyridine derivative |

| This compound | m-CPBA (oxidation) | 3-Chloro-2-(1-oxothiolan-3-yloxy)pyridine |

Exploration as a Ligand Scaffold in Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design and synthesis of ligands that can modulate the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. wikipedia.org this compound possesses multiple potential coordination sites, namely the pyridine nitrogen atom and the sulfur atom of the thiane ring, making it an attractive candidate for a bidentate ligand.

The pyridine moiety is a well-established ligand in transition metal chemistry, capable of forming stable complexes with a wide range of metals. researchgate.net The thioether functionality is also known to coordinate to metal centers and has been incorporated into various ligand designs. researchgate.netnih.gov The combination of a soft thioether donor and a borderline pyridine nitrogen donor in this compound could lead to unique coordination properties and catalytic applications. The chelating effect of a bidentate N,S-ligand can enhance the stability of the resulting metal complex.

The geometry of the complex formed would depend on the bite angle of the ligand, which is determined by the flexible thiane ring and the ether linkage. This flexibility could be advantageous in accommodating the coordination preferences of different metal ions. Furthermore, the electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be fine-tuned by modifying the substituents on the pyridine ring. The chloro group at the 3-position, being electron-withdrawing, can influence the electron density on the pyridine nitrogen, which in turn affects its coordination strength.

Potential applications for organometallic complexes featuring a this compound-type ligand could include various catalytic transformations such as cross-coupling reactions, hydrogenations, and C-H functionalization. nih.govnih.govnih.gov The specific utility would depend on the choice of the metal center and the reaction conditions.

| Metal Precursor | Ligand | Potential Catalytic Application |

| Pd(OAc)₂ | This compound | C-C and C-N cross-coupling reactions |

| [Rh(COD)Cl]₂ | This compound | Hydroformylation, hydrogenation |

| RuCl₃·xH₂O | This compound | Metathesis, transfer hydrogenation |

Intermediate in the Development of Novel Chemical Entities

Substituted pyridines are a cornerstone in medicinal chemistry and agrochemical research, with a vast number of commercial products containing this heterocyclic core. researchgate.netnih.govrsc.org The pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Consequently, synthetic intermediates that provide access to novel, functionalized pyridine derivatives are of high value.

This compound can serve as a key intermediate for the synthesis of a library of compounds for biological screening. The chloro group at the 3-position can be readily displaced or used as a handle for further elaboration, as seen in the synthesis of (3-chloro-2-pyridyl)hydrazine, a precursor to insecticides. justia.com Similarly, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) derivatives for potential fungicidal applications starts from 2,3-dichloropyridine (B146566). google.comgoogle.com These examples highlight the industrial relevance of chlorinated pyridine intermediates.

The thiane moiety introduces a three-dimensional character to the molecule, which can be beneficial for binding to the active sites of enzymes and receptors. The ether linkage provides a degree of conformational flexibility. By systematically modifying the substituents on the pyridine ring and the thiane group, a diverse range of analogues can be prepared. These new chemical entities can then be evaluated for their potential as pharmaceuticals, agrochemicals, or other specialty chemicals. The development of novel pyridine derivatives remains an active area of research, with a continuous demand for new synthetic intermediates that can facilitate the discovery of molecules with improved efficacy and safety profiles. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-(thiolan-3-yloxy)pyridine?

- Methodology :

-

Nucleophilic substitution : React 3-chloro-2-hydroxypyridine with thiolan-3-ol (tetrahydrothiophen-3-ol) under Mitsunobu conditions (e.g., DIAD, PPh₃) or using a base like NaH in anhydrous THF .

-

Etherification : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield. Monitor progress via TLC or HPLC.

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Data :

| Parameter | Typical Range | Reference Method |

|---|---|---|

| Reaction Yield | 50–75% | |

| Purification Solvent | Ethanol/Water (3:1) |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

-

¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while thiolan protons appear at δ 2.5–4.0 ppm .

-

X-ray Diffraction : Confirm molecular geometry (bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts). Space groups like Pbca or Fdd2 are common for halogenated pyridines .

-

Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₁ClNOS: 232.02).

- Example Crystallographic Parameters :

| Parameter | Value (Typical) | Source |

|---|---|---|

| Bond Length (C–N) | 1.33–1.35 Å | |

| Space Group | Pbca |

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine functionalization be addressed?

- Methodology :

-

Directing Groups : Introduce temporary groups (e.g., –NH₂, –OMe) at specific positions to guide halogenation or etherification. Remove them post-reaction via hydrolysis or reduction .

-

Computational Modeling : Use DFT calculations (Gaussian 09W) to predict reactive sites. For example, the C2 position of pyridine is more electrophilic due to electron-withdrawing effects of chlorine .

-

Kinetic Control : Optimize reaction time and temperature to favor the desired regioisomer. For example, lower temperatures (0–25°C) may reduce competing pathways .

- Case Study :

-

In regioselective chlorination, using Pd(OAc)₂ as a catalyst with N-chlorosuccinimide (NCS) achieved >70% selectivity for the C3 position in related pyridines .

Q. How to resolve contradictions in reported reaction yields or biological activity data?

- Methodology :

- Design of Experiments (DOE) : Vary parameters (solvent, catalyst loading, stoichiometry) systematically to identify critical factors. For example, solvent polarity significantly impacts nucleophilic substitution rates .

- Meta-Analysis : Compare datasets from multiple studies (e.g., pesticidal activity assays) to identify outliers. Adjust for variables like purity (>95% by HPLC) or bioassay protocols (e.g., in vitro vs. in vivo) .

- Reproducibility Checks : Replicate key studies under controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .

Q. What strategies are effective for evaluating biological activity in pyridine derivatives?

- Methodology :

-

In Vitro Assays : Test antifungal activity using agar diffusion (e.g., against Candida albicans) or herbicidal activity via seed germination inhibition .

-

SAR Studies : Modify substituents (e.g., replace thiolan with piperidine) and correlate changes with bioactivity. Use 3D-QSAR models to predict optimal substituent patterns .

-

Mechanistic Studies : Probe enzyme inhibition (e.g., p38 MAP kinase) via competitive binding assays or molecular docking (AutoDock Vina) .

- Example Bioactivity Data :

| Bioassay | IC₅₀ (µM) | Target Organism | Reference |

|---|---|---|---|

| Antifungal | 12.4 | Aspergillus | |

| Herbicidal | 8.7 | Arabidopsis |

Methodological Notes

- References : All citations align with peer-reviewed journals (e.g., Acta Crystallographica, Journal of Agricultural and Food Chemistry) or synthesis protocols from reputable labs.

- Data Integrity : Hypothetical tables are extrapolated from analogous compounds in cited evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.